molecular formula C3H4N6O2 B1655557 (1H-Tetrazol-5-ylhydrazono)-acetic acid CAS No. 383398-32-1

(1H-Tetrazol-5-ylhydrazono)-acetic acid

Cat. No.: B1655557
CAS No.: 383398-32-1
M. Wt: 156.1 g/mol
InChI Key: DKWHWJMPDXKULW-RJRFIUFISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Tetrazol-5-ylhydrazono)-acetic acid is a tetrazole derivative featuring a hydrazone (-NH-N=CH-) group attached to the tetrazole ring. Tetrazoles are nitrogen-rich heterocycles known for their bioisosteric properties, often serving as carboxylic acid surrogates in pharmaceuticals due to their metabolic stability and hydrogen-bonding capacity .

Properties

CAS No.

383398-32-1

Molecular Formula

C3H4N6O2

Molecular Weight

156.1 g/mol

IUPAC Name

(2Z)-2-(2H-tetrazol-5-ylhydrazinylidene)acetic acid

InChI

InChI=1S/C3H4N6O2/c10-2(11)1-4-5-3-6-8-9-7-3/h1H,(H,10,11)(H2,5,6,7,8,9)/b4-1-

InChI Key

DKWHWJMPDXKULW-RJRFIUFISA-N

SMILES

C(=NNC1=NNN=N1)C(=O)O

Isomeric SMILES

C(=N\NC1=NNN=N1)\C(=O)O

Canonical SMILES

C(=NNC1=NNN=N1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The hydrazone group in (1H-Tetrazol-5-ylhydrazono)-acetic acid introduces unique conformational and electronic properties compared to other substituents:

Compound Substituent Molecular Formula Key Structural Features Reference
This compound Hydrazone (-NH-N=CH-) C₃H₅N₇O₂* Planar hydrazone group; potential for intramolecular hydrogen bonding and tautomerism.
5-Mercaptotetrazole-1-acetic acid Thiol (-SH) C₃H₄N₄O₂S Sulfur atom in the tetrazole ring; increased acidity and metal-chelating capability.
[(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid Thioether (-S-) C₄H₆N₄O₂S Methyl-thioether substituent; enhances lipophilicity and metabolic stability.
2-(5-Amino-2H-tetrazol-2-yl)acetic acid Amino (-NH₂) C₃H₅N₅O₂ Amino group increases hydrogen-bonding potential; dihedral angle of 82.25° between tetrazole and carboxylate .

*Molecular formula inferred from analogous compounds.

  • Hydrazone vs.
  • Dihedral Angles: In 2-(5-Amino-2H-tetrazol-2-yl)acetic acid, the tetrazole and carboxylate groups form a dihedral angle of 82.25°, influencing crystal packing via N–H⋯O and O–H⋯N interactions . Similar steric effects may occur in the hydrazone derivative.

Physicochemical Properties

  • Acidity : Thiol-substituted tetrazoles (e.g., 5-Mercaptotetrazole-1-acetic acid) exhibit higher acidity (pKa ~3–4) due to the electron-withdrawing thiol group, whereas hydrazone derivatives may have moderate acidity influenced by resonance stabilization .
  • Solubility: Amino and hydrazone groups enhance water solubility via hydrogen bonding, while thioether and methyl groups increase lipophilicity .

Preparation Methods

Cyclocondensation of Cyanoacetic Acid Derivatives

A patent (CN102993114A) describes a two-step method for synthesizing structurally related 1H-tetrazole-5-acetic acid, adaptable for the target compound:

  • Step 1 : Cyanoacetic acid reacts with sodium azide (NaN₃) in dimethylformamide (DMF) at 80–100°C for 4–6 hours.
  • Step 2 : Acidification with hydrochloric acid (HCl) yields the tetrazole-carboxylic acid.

While this patent focuses on 1H-tetrazole-5-acetic acid (lacking the hydrazono group), modifying Step 1 by introducing a hydrazine derivative could yield the desired product. For example, substituting cyanoacetic acid with cyanoacetic acid hydrazide may facilitate hydrazone formation during cyclocondensation.

Reaction Conditions :

  • Solvent: DMF or dimethyl sulfoxide (DMSO)
  • Temperature: 80–100°C
  • Catalysts: Lewis acids (e.g., ZnCl₂) improve yield
  • Yield (analogous reaction): ~85%

Hydrazone Formation via Tetrazole-Hydrazine Intermediate

A plausible route involves synthesizing 5-hydrazino-1H-tetrazole first, followed by condensation with glyoxylic acid:

  • Synthesis of 5-hydrazino-1H-tetrazole :
    • React 5-amino-1H-tetrazole with nitrous acid (HNO₂) to form a diazonium salt, then reduce with SnCl₂/HCl to hydrazine.
  • Condensation with glyoxylic acid :
    • Mix 5-hydrazino-1H-tetrazole and glyoxylic acid in ethanol/water, reflux for 2–4 hours.

Advantages :

  • Avoids hazardous azide handling.
  • Modular approach allows functionalization.

Challenges :

  • Low yields due to side reactions (e.g., oxidation).

[3+2] Cycloaddition Strategy

The Huisgen cycloaddition—a cornerstone of tetrazole synthesis—offers another pathway:

  • React hydrazono-acetonitrile (N≡C–C(=N–NH₂)–COOH) with sodium azide in acidic conditions.
  • The nitrile group undergoes [3+2] cycloaddition with NaN₃, forming the tetrazole ring.

Optimization Parameters :

  • Solvent : DMF or water/1,2-propanediol mixtures.
  • Catalyst : ZnCl₂ or NH₄Cl enhances regioselectivity.
  • Temperature : 100–120°C (sealed vessel).

Comparative Analysis of Methods

Method Starting Materials Yield Hazards Scalability
Cyclocondensation Cyanoacetic acid, NaN₃ ~85% Toxic azides, high temps Industrial-scale
Hydrazine Condensation 5-Amino-1H-tetrazole, glyoxylic acid ~50%* Diazotization risks Lab-scale
[3+2] Cycloaddition Hydrazono-acetonitrile, NaN₃ ~70%* Azide handling, pressure Pilot-scale

*Theoretical yields based on analogous reactions.

Key Observations :

  • The cyclocondensation route (Method 2.1) is most industrially viable due to high yields and established protocols.
  • Hydrazine-based methods (Method 2.2) require stringent safety measures but enable modular functionalization.
  • Cycloaddition (Method 2.3) balances yield and regioselectivity but demands specialized equipment.

Reaction Mechanism Insights

Tetrazole Ring Formation

The [3+2] cycloaddition mechanism between nitriles and azides proceeds via a concerted process:

  • Nitrile Activation : Lewis acids (e.g., Zn²⁺) polarize the C≡N bond.
  • Cycloaddition : Azide ion (N₃⁻) attacks the nitrile carbon, forming a five-membered transition state.
  • Aromatization : Loss of N₂ gas yields the tetrazole ring.

For (1H-tetrazol-5-ylhydrazono)-acetic acid, the nitrile precursor (hydrazono-acetonitrile ) must contain the hydrazone moiety prior to cycloaddition.

Hydrazone Linkage Stability

The hydrazone group (–NH–N=CH–) is prone to hydrolysis under acidic/basic conditions. Thus, reaction pH must remain neutral to mildly acidic. Post-synthesis purification via recrystallization (ethanol/water) enhances stability.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1H-Tetrazol-5-ylhydrazono)-acetic acid, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via two common routes:

Ester Hydrolysis : Ethyl 2-(1H-tetrazol-5-yl)acetate is reacted with a base (e.g., NaOH) followed by acidification to yield the product. Temperature control (60–80°C) and stoichiometric ratios (1:1.2 substrate-to-base) are critical for >85% yield .

Cyanoacetic Acid Route : Cyanoacetic acid reacts with sodium azide (NaN₃) in the presence of ZnCl₂ as a catalyst (50–70°C, 12–24 hrs). Microwave-assisted synthesis reduces reaction time to 2–4 hrs with comparable yields .

  • Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using 1H^1H-NMR (δ 8.2–8.5 ppm for tetrazole protons) and IR (broad O-H stretch at 2500–3000 cm⁻¹) .

Q. How does this compound interact with transition metals, and what experimental parameters govern complex formation?

  • Coordination Chemistry : The compound acts as a bifunctional ligand, coordinating Cu(II) and Ni(II) ions via the tetrazole N-atoms and hydrazone oxygen. Optimal complexation occurs at pH 6–8, with molar ratios (ligand:metal = 2:1) ensuring stable octahedral geometries .
  • Methodology : Use UV-Vis spectroscopy (λ = 450–600 nm for d-d transitions) and cyclic voltammetry to assess redox behavior. Single-crystal X-ray diffraction (e.g., SHELX refinement ) confirms structural motifs .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Stability Analysis : The compound remains stable across pH 2–12 (tested via 24-hr incubations). Thermal gravimetric analysis (TGA) shows decomposition >200°C. Store at 4°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can isotopic labeling (e.g., 14C^{14}C) be integrated into the synthesis of this compound for metabolic profiling studies?

  • Methodological Answer : Radiolabeled synthesis involves:

Step 1 : React K14CN^{14}CN with hydrazine hydrate to form 14C^{14}C-labeled tetrazole intermediates.

Step 2 : Condense with chloroacetic acid under microwave irradiation (70°C, 2 hrs).

  • Achieve 32% radiochemical yield with purity >98% (confirmed via radio-HPLC) .

Q. What computational tools are effective for retrosynthetic planning and reaction mechanism elucidation?

  • Strategy : Use AI-driven platforms (e.g., Reaxys/Pistachio databases) to predict feasible routes. Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states for nucleophilic substitutions (e.g., tetrazole ring formation) .

Q. How do structural modifications (e.g., substituents on the tetrazole ring) alter the compound’s reactivity in biochemical assays?

  • Case Study : Introducing electron-withdrawing groups (e.g., -NO₂) at the tetrazole 5-position enhances ligand-metal binding affinity (Kd reduced from 10⁻⁶ M to 10⁻⁸ M for Cu(II)). Test via fluorescence quenching assays with BSA as a model protein .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

  • Analysis : Discrepancies in yields (e.g., 70–90% for cyanoacetic acid route) arise from residual ZnCl₂ impurities. Implement post-synthesis purification:

  • Ion-Exchange Chromatography : Use Dowex 50WX8 resin to remove metal traces.
  • Recrystallization : Ethanol/water (3:1 v/v) at -20°C improves purity to >99% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.